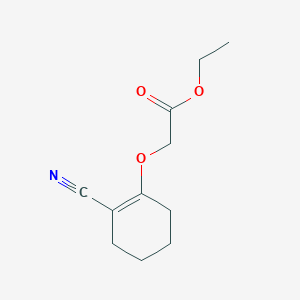

Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

ethyl 2-(2-cyanocyclohexen-1-yl)oxyacetate |

InChI |

InChI=1S/C11H15NO3/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h2-6,8H2,1H3 |

InChI Key |

BTZIGJVDWYYQOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(CCCC1)C#N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reagents

- 2-cyanocyclohex-1-en-1-yl alcohol (or its substituted derivatives)

- Ethyl chloroacetate

- Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

- Solvents: Typically anhydrous tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

Stepwise Synthesis Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 2-cyanocyclohex-1-en-1-yl alcohol | From cyclohexenone derivatives via cyanide addition or other established routes | Purity critical for downstream reaction |

| 2 | Deprotonation of hydroxyl group | Addition of NaH or K2CO3 in anhydrous solvent at 0-25°C | Generates alkoxide intermediate |

| 3 | Nucleophilic substitution with ethyl chloroacetate | Slow addition of ethyl chloroacetate, stirring at room temperature or slight heating (up to 60°C) | Reaction time varies from 2 to 6 hours |

| 4 | Work-up and purification | Aqueous quenching, extraction with organic solvents, drying, and purification by column chromatography or recrystallization | Yields typically moderate to high |

Representative Reaction Scheme

$$

\text{2-cyanocyclohex-1-en-1-yl alcohol} + \text{ethyl chloroacetate} \xrightarrow[\text{base}]{\text{solvent}} \text{Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate}

$$

Alternative Synthetic Routes

- Use of substituted cyanocyclohexenyl alcohols such as 4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl alcohol to obtain derivatives with modified properties.

- One-pot synthesis involving cyclization, substitution, hydrolysis, and esterification steps has been reported for related cyclic esters, which could be adapted for this compound.

- The choice of base affects reaction efficiency: sodium hydride provides strong deprotonation but requires careful handling due to reactivity; potassium carbonate is milder and easier to handle but may require longer reaction times.

- Solvent polarity influences the nucleophilic substitution rate; polar aprotic solvents like DMF enhance reaction rates but complicate purification.

- Temperature control is critical to avoid side reactions such as elimination or hydrolysis of ester groups.

- Purification methods typically involve silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures, yielding pure product suitable for further applications.

| Parameter | Typical Conditions | Effect on Reaction |

|---|---|---|

| Base | NaH (1.1 eq) or K2CO3 (1.5 eq) | Strong base improves yield |

| Solvent | THF, DMF, or toluene | Polar aprotic solvents preferred |

| Temperature | 0–60 °C | Higher temp accelerates reaction |

| Reaction Time | 2–6 hours | Longer time improves conversion |

| Work-up | Aqueous wash, organic extraction | Removes inorganic salts and impurities |

| Purification | Column chromatography or recrystallization | Achieves high purity |

| Yield | 60–85% | Dependent on purity of starting materials and conditions |

The preparation of this compound is efficiently achieved through the nucleophilic substitution of 2-cyanocyclohexenyl alcohol with ethyl chloroacetate in the presence of a suitable base. Optimization of reaction conditions such as base choice, solvent, temperature, and purification techniques significantly influences yield and purity. The compound’s synthesis is well-documented in recent chemical supplier data and patent literature, offering a reliable pathway for research and potential industrial scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications to the compound structure can enhance its activity against breast cancer cells, showcasing its potential as a lead compound in the development of new anticancer agents .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant for conditions such as rheumatoid arthritis, where inflammation plays a critical role in disease progression .

3. JAK Inhibition

Recent research has identified this compound as a promising Janus kinase (JAK) inhibitor. JAK inhibitors are crucial in managing autoimmune diseases and cancers, as they interfere with the signaling pathways that lead to inflammation and cell proliferation. The compound's structural features contribute to its efficacy as a selective JAK inhibitor, making it a candidate for further pharmaceutical development .

Material Science Applications

1. Synthesis of Functional Polymers

this compound serves as a monomer in the synthesis of functional polymers. Its unique chemical structure allows for the creation of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. These polymers can be utilized in various applications, including coatings, adhesives, and biomedical devices .

2. Cosmetic Formulations

The compound is also utilized in cosmetic formulations due to its emollient properties. It can improve the texture and moisture retention of topical products, making it valuable in skin care formulations. The safety and efficacy of such formulations are assessed through rigorous testing protocols to ensure consumer safety .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated cytotoxic effects on breast cancer cells | Significant cytotoxicity observed; potential for drug development |

| Anti-inflammatory Effects Study | Assessed cytokine production inhibition | Inhibition of pro-inflammatory cytokines; relevance for rheumatoid arthritis treatment |

| JAK Inhibition Research | Investigated selectivity and efficacy | Identified as a promising JAK inhibitor; potential for autoimmune disease management |

| Polymer Synthesis Application | Explored use as a monomer | Development of polymers with enhanced properties; applications in coatings and biomedical devices |

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets. The cyano group can act as a nucleophile or electrophile, depending on the reaction conditions. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other molecules. The cyclohexene ring provides structural stability and can participate in cycloaddition reactions .

Comparison with Similar Compounds

Ethyl 2-((4-(tert-butyl)-2-cyanocyclohex-1-en-1-yl)oxy)acetate

This analog (CAS: 2102410-80-8) incorporates a tert-butyl group at the 4-position of the cyclohexene ring, increasing its molecular weight to 265.35 g/mol (C₁₅H₂₃NO₃) . The bulky tert-butyl substituent likely enhances lipophilicity, improving membrane permeability in biological systems or altering solubility in organic solvents. However, like the parent compound, critical data (e.g., boiling point, stability) are unavailable.

Key Differences :

- Substituent Effects : The tert-butyl group may sterically hinder reactions at the cyclohexene ring, reducing reactivity compared to the unsubstituted parent compound.

- Applications : The tert-butyl derivative’s larger size could make it more suitable for applications requiring prolonged metabolic stability, though specific uses are undocumented.

Ethyl 2-(2-acetyl-5-((3-methylbut-2-en-1-yl)oxy)phenoxy)acetate

Used as an intermediate in Sofalcone synthesis, this compound (C₁₈H₂₂O₆) features a phenoxy backbone with acetyl and prenyloxy groups . Its aromatic ring introduces π-π stacking capabilities, enhancing binding affinity in pharmaceutical contexts.

Key Differences :

- Structural Complexity : The aromatic system and prenyloxy chain increase molecular weight (346.37 g/mol) and complexity, broadening its utility in drug design.

- Reactivity: The acetyl group offers a site for nucleophilic attack, unlike the cyano group in the target compound, which is more electrophilic.

Ethyl Isocyanoacetate

Ethyl isocyanoacetate (CAS: 2999-46-4, C₅H₇NO₂) replaces the cyanocyclohexenyloxy group with an isocyano (-NC) functional group . This substitution drastically alters reactivity: the isocyano group is highly reactive in cycloaddition reactions, making it valuable in heterocycle synthesis.

Key Differences :

- Functional Group: The isocyano group’s nucleophilic character contrasts with the cyano group’s electrophilic nature, directing divergent synthetic pathways.

Comparative Data Table

Biological Activity

Ethyl 2-((2-cyanocyclohex-1-EN-1-YL)oxy)acetate, a compound with significant potential in medicinal chemistry, has garnered interest for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that contributes to its biological activity. The presence of a cyano group and an ether linkage is critical for its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| C. albicans | 12 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HCT116 (Colon) | 30 |

| HepG2 (Liver) | 20 |

These findings indicate that this compound may induce apoptosis and inhibit cell proliferation through various mechanisms.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The cyano group enhances reactivity, allowing the compound to engage with enzymes and receptors involved in cellular signaling pathways.

Apoptosis Induction

Research has shown that the compound can upregulate pro-apoptotic genes such as P53 and Bax while downregulating anti-apoptotic genes like Bcl-2. This dual mechanism contributes to its effectiveness in cancer treatment.

Case Studies and Research Findings

Several studies have focused on the biological implications of this compound:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal assessed the compound's efficacy against multi-drug resistant bacterial strains, showing promising results in reducing bacterial load in vitro .

- Cytotoxicity Assessment : A recent investigation evaluated the cytotoxic effects on various cancer cell lines using the MTT assay, revealing significant dose-dependent responses that support further development as an anticancer agent .

- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to target proteins, enhancing our understanding of its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Ethyl 2-((2-cyanocyclohex-1-en-1-yl)oxy)acetate, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification. For example, reacting cyclohex-1-en-1-yl trifluoromethanesulfonate with ethyl 2-hydroxyacetate in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous THF. Temperature (60–80°C) and solvent polarity are optimized to enhance yield, monitored by TLC. Purification involves column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR to confirm the enol ether linkage (δ ~4.5 ppm for OCH₂COOEt) and cyclohexene protons (δ ~5.8 ppm). Discrepancies in splitting patterns may arise from conformational isomerism; variable-temperature NMR resolves this .

- X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms bond lengths (e.g., C–O ~1.36 Å) and angles. Data collection at 100 K minimizes thermal motion artifacts .

Q. What are common impurities during synthesis, and how are they identified?

- Methodological Answer : Hydrolysis byproducts (e.g., free carboxylic acid) and unreacted intermediates are detected via HPLC (C18 column, acetonitrile/water mobile phase). Mass spectrometry (ESI-MS) identifies adducts (e.g., [M+Na]⁺) and fragments (m/z 154 for cyclohexenyl moiety) .

Advanced Research Questions

Q. How can non-merohedral twinning in crystallographic data be resolved for this compound?

- Methodological Answer : Use SHELXL-2018 to refine twinned data (BASF parameter). For pseudo-merohedral twins, HKLF5 format partitions overlapping reflections. Validate with R₁(int) < 5% and a Flack parameter near zero. Twinning resolution is critical for accurate anisotropic displacement parameters .

Q. What computational strategies predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier orbitals (HOMO/LUMO) to assess electrophilicity. Molecular dynamics (MD) simulations in explicit solvent (e.g., DMSO) model solvation effects on reaction barriers. QSPR models correlate substituent effects (e.g., cyano vs. ester groups) with hydrolysis rates .

Q. How do steric effects influence regioselectivity in derivatization reactions?

- Methodological Answer : Steric maps from CrystalExplorer (Hirshfeld surface analysis) identify crowded regions (e.g., cyclohexene ring). Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd(OAc)₂ vs. Grubbs) reveal preferential attack at the less hindered α-position. Synchrotron XRD (λ = 0.6889 Å) resolves steric clashes in transition states .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Methodological Answer :

- Flow chemistry : Continuous reactors minimize intermediate degradation (residence time < 10 min).

- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield reactive hydroxyls during cyanide substitution.

- In-situ monitoring : Raman spectroscopy tracks reaction progress via C≡N stretch (2200 cm⁻¹) .

Data Contradiction Analysis

Q. How are conflicting crystallographic data (e.g., bond-length outliers) reconciled during refinement?

- Methodological Answer : Suspected outliers are cross-validated with restraints (DELU and SIMU in SHELXL). For example, a C–O bond >1.40 Å may indicate disorder; split into Part A/B with occupancy refinement. ADPs (Ueq) > 0.08 Ų suggest thermal motion, addressed via TLS parameterization .

Q. Why do NMR coupling constants (J) vary between synthetic batches?

- Methodological Answer : Conformational flexibility (e.g., chair vs. boat cyclohexene) alters vicinal coupling (J = 8–12 Hz). ROESY NMR detects through-space interactions (e.g., H2–H6), confirming dominant conformers. Dynamic NMR at 500 MHz resolves slow-exchange equilibria .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.